5-HT2C Receptor Affinity: TFMPP vs. mCPP — Quantitative Comparison of Ki Values
TFMPP demonstrates a 3.1-fold higher affinity (lower Ki) for the 5-HT2C receptor compared to the chlorinated analog mCPP (1-(3-chlorophenyl)piperazine). This quantitative difference is critical for studies where selective 5-HT2C activation is desired. While both compounds are non-selective 5-HT agonists, TFMPP exhibits a Ki of 62 nM at 5-HT2C [1], whereas mCPP shows a reported Ki of 192 nM at the same receptor subtype [2]. The -CF₃ substituent of TFMPP enhances hydrophobic interactions within the 5-HT2C binding pocket relative to the -Cl substituent of mCPP.
| Evidence Dimension | 5-HT2C receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 62 nM |
| Comparator Or Baseline | mCPP (1-(3-chlorophenyl)piperazine); Ki = 192 nM |
| Quantified Difference | 3.1-fold higher affinity for TFMPP (lower Ki) |
| Conditions | Radioligand binding assay; cloned human 5-HT2C receptors |
Why This Matters
This 3.1-fold affinity difference informs receptor subtype selectivity profiling and determines appropriate dosing in preclinical behavioral pharmacology studies.
- [1] Wikipedia. Trifluoromethylphenylpiperazine. https://en.wikipedia.org/wiki/Trifluoromethylphenylpiperazine View Source
- [2] Bluelight.org. Trazodone and MCPP. 2013. https://www.bluelight.org/community/threads/trazodone-and-mcpp.666183/ View Source
